![molecular formula C10H11NO4S B6162482 1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid CAS No. 1136056-45-5](/img/no-structure.png)
1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid
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Overview
Description
Thiazolidine is a five-membered heterocyclic compound containing both sulfur and nitrogen in the ring . It’s a core structure in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
Thiazolidine derivatives can be synthesized through various methods, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of thiazolidine derivatives typically includes a five-membered ring with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
The chemical reactions involving thiazolidine derivatives are diverse, given the various substitutions possible on the thiazolidine nucleus .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives can vary significantly depending on their specific structures. For example, some thiazolidine derivatives are solids at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid involves the reaction of phenyl isothiocyanate with malonic acid followed by cyclization and oxidation.", "Starting Materials": [ "Phenyl isothiocyanate", "Malonic acid", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 1.0 g of phenyl isothiocyanate and 1.0 g of malonic acid in 10 mL of water.", "Step 2: Add 1.0 g of sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Heat the solution to 80°C for 2 hours to promote cyclization.", "Step 4: Cool the solution to room temperature and add 5 mL of 30% hydrogen peroxide.", "Step 5: Stir the solution for 1 hour to promote oxidation.", "Step 6: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 7: Filter the precipitate and wash with water.", "Step 8: Dry the product in a vacuum oven at 60°C for 24 hours.", "Step 9: Recrystallize the product from ethanol to obtain pure 1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid." ] } | |
CAS RN |
1136056-45-5 |
Product Name |
1,1-dioxo-2-phenyl-1lambda6,2-thiazolidine-5-carboxylic acid |
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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